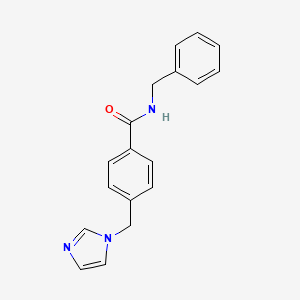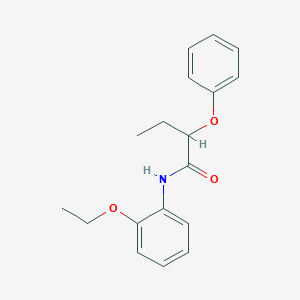![molecular formula C22H32N2O B5976302 N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide](/img/structure/B5976302.png)
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide, also known as MPCCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been extensively studied for its potential use in various applications, including drug discovery and development.
作用機序
The mechanism of action of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is complex and not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease progression. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
The advantages of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its potent activity against various diseases, its neuroprotective properties, and its ability to improve cognitive function. However, the limitations of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its complex synthesis process, its limited availability, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide. One direction is to further investigate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use in drug discovery and development for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to optimize the synthesis process of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide and to improve its availability for research purposes.
合成法
The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide involves several steps, including the reaction of 1-methyl-4-piperidinemethanol with 2-phenylethyl isocyanate to form the intermediate, which is then further reacted with cyclohexene-1-carboxylic acid to obtain the final product. The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the compound.
科学的研究の応用
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-23-15-12-20(13-16-23)18-24(17-14-19-8-4-2-5-9-19)22(25)21-10-6-3-7-11-21/h2-6,8-9,20-21H,7,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAYBUDUCUKNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5976233.png)
![2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5976234.png)


![1-(1-cyclopenten-1-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5976256.png)
![6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
![ethyl {10-[N-(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alanyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B5976277.png)
![1-(tetrahydro-2-furanylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976286.png)
![N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5976294.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5976310.png)
![methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5976323.png)
![1-(3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B5976327.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5976335.png)